![molecular formula C16H16N2O2 B5631973 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5631973.png)
2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Overview
Description
2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a nitrophenyl group attached to the isoquinoline core, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the isoquinoline core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The isoquinoline core can be oxidized to form isoquinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: m-Chloroperbenzoic acid (m-CPBA).
Substitution: Various electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2-[(2-aminophenyl)methyl]-3,4-dihydro-1H-isoquinoline.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-aminophenyl)methyl]-3,4-dihydro-1H-isoquinoline: Similar structure but with an amino group instead of a nitro group.
2-[(2-chlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline: Similar structure but with a chloro group instead of a nitro group.
2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIUMHGEWZSQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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